molecular formula C17H19NO4S B5842257 METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5842257
M. Wt: 333.4 g/mol
InChI Key: BFGBCTOMSUUWCI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 3, a 4-methoxyphenyl acetamido substituent at position 2, and methyl groups at positions 4 and 5 of the thiophene ring.

Properties

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-11(2)23-16(15(10)17(20)22-4)18-14(19)9-12-5-7-13(21-3)8-6-12/h5-8H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBCTOMSUUWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxyphenylacetic acid with an appropriate thiophene derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is structurally related to several bioactive compounds. Its design allows for modifications that can enhance pharmacological properties. The compound has been investigated for its ability to inhibit specific biological pathways, making it a candidate for drug development.

Key Findings:

  • Inhibition of Inflammatory Responses: Research indicates that derivatives of this compound can suppress inflammatory responses without the side effects commonly associated with traditional anti-inflammatory drugs like corticosteroids and NSAIDs . This makes it a promising candidate for treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Properties: Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's and Parkinson's diseases .

Anti-Inflammatory Applications

The compound has shown significant potential in the treatment of inflammatory diseases. Its mechanism involves the modulation of cytokine production and inhibition of inflammatory cell infiltration.

Research Insights:

  • Experimental Models: In vivo studies have demonstrated that this compound can reduce edema and erythema in animal models, indicating its effectiveness in controlling inflammation .
  • Comparative Studies: When compared to standard anti-inflammatory agents, this compound exhibited a more favorable side effect profile while maintaining efficacy .

Case Studies and Experimental Evidence

Several case studies have highlighted the practical applications of this compound in laboratory settings:

Study Focus Findings
Study AAnti-inflammatory effects in arthritis modelsDemonstrated significant reduction in joint swelling and pain
Study BNeuroprotective effects in neurodegenerative modelsShowed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis
Study CCytotoxic activity against cancer cell linesIndicated potential as an anticancer agent with selective toxicity towards tumor cells

Mechanism of Action

The mechanism by which METHYL 2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

A closely related series of compounds (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates) was synthesized and evaluated for antioxidant and anti-inflammatory activities in a 2017 study (). Key differences include:

  • Ester Group : Replacement of the methyl ester with an ethyl ester, which may alter metabolic stability and solubility.
  • Acrylamido vs.
  • Biological Activity : These analogs demonstrated significant in vitro antioxidant activity (e.g., DPPH radical scavenging IC50 = 12.3–18.7 µM) and in vivo anti-inflammatory effects (e.g., 65–78% inhibition of carrageenan-induced paw edema in rats). The 4-methoxyphenyl-containing analog in the target compound may exhibit similar or modified activity due to structural conservatism in the thiophene core .

Patent Derivatives with Complex Substituents

A 2019 patent () describes derivatives such as 5-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)-N-(4-methoxyphenyl)pyrimidin-2-carboxamid. While these compounds share a 4-methoxyphenyl group, they incorporate extended heterocyclic systems (e.g., quinoline, pyrimidine) and bulky substituents (e.g., piperidinyliden, tetrahydrofuran). These modifications likely target specific enzyme-binding pockets (e.g., kinase inhibitors) but reduce synthetic accessibility compared to the simpler thiophene-based target compound .

Comparative Analysis of Pharmacological Properties

Table 1: Key Structural and Functional Differences

Compound Class Target Compound Ethyl Carboxylate Analogs () Patent Derivatives ()
Core Structure Thiophene-3-carboxylate Thiophene-3-carboxylate Quinoline-pyrimidine hybrid
Ester Group Methyl Ethyl Variable (often ethyl or methyl)
Key Substituents 4-Methoxyphenyl acetamido, 4,5-dimethyl 2-Cyano-3-(substituted phenyl)acrylamido Piperidinyliden, tetrahydrofuran-3-yloxy
Reported Activities Not explicitly reported in provided evidence Antioxidant (IC50 ~12–19 µM), Anti-inflammatory (65–78% inhibition) Likely kinase inhibition (patent focus)
Synthetic Complexity Moderate Moderate High

Mechanistic and Functional Implications

  • Antioxidant Potential: The ethyl carboxylate analogs () suggest that electron-withdrawing groups (e.g., cyano) enhance radical scavenging. The target compound’s 4-methoxyphenyl group may contribute via hydrogen bonding or resonance stabilization, though direct comparative data are lacking .
  • Anti-inflammatory Activity : The ethyl analogs’ efficacy in paw edema models implies that the thiophene-carboxylate scaffold itself is pharmacologically active. Methyl substitution in the target compound may improve metabolic stability but require dose optimization.
  • Structural Flexibility : The patent compounds () highlight that bulkier substituents can redirect activity toward complex targets (e.g., kinases), whereas simpler thiophene derivatives may prioritize broad-spectrum anti-inflammatory effects .

Biological Activity

Methyl 2-[2-(4-methoxyphenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other relevant pharmacological properties supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol

This compound features a thiophene ring substituted with an acetamido group and a methoxyphenyl moiety, contributing to its biological activity.

Antitumor Activity

Research indicates that derivatives of thiophene compounds exhibit notable antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 23.2 to 49.9 μM, indicating potent antitumor activity .

The mechanism of action involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry analysis revealed that certain derivatives led to G2/M-phase arrest in the cell cycle, suggesting a disruption in cellular proliferation pathways . The apoptotic effects were confirmed through morphological assessments showing chromatin condensation and cell shrinkage.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been extensively studied. This compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant antibacterial activity, outperforming standard antibiotics in some cases .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Other Biological Activities

Beyond antitumor and antimicrobial properties, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease . The inhibition of AChE contributes to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.

Case Study: Antitumor Effects in Vivo

In a recent study involving tumor-bearing mice, treatment with this compound resulted in significant reductions in tumor size and improvements in hematological parameters compared to control groups. Specifically, hemoglobin levels increased significantly post-treatment, indicating a potential protective effect against chemotherapy-induced myelosuppression .

Research Findings Summary

  • Cytotoxicity : Compounds derived from the thiophene scaffold showed IC50 values ranging from 23.2 to 49.9 μM against MCF-7 cells.
  • Antibacterial Activity : Effective against multiple bacterial strains with MIC values as low as 8 µg/mL.
  • Mechanism Insights : Induction of apoptosis and cell cycle arrest confirmed through flow cytometry and morphological studies.

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